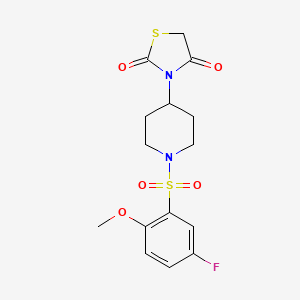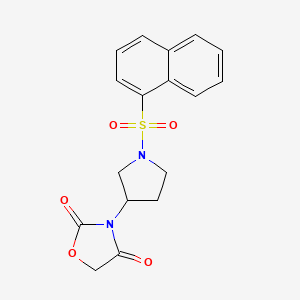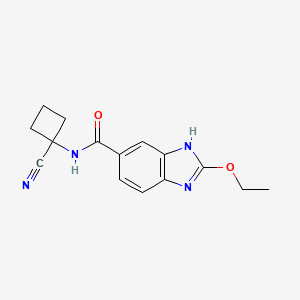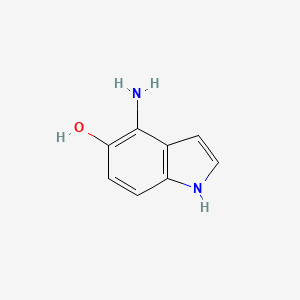![molecular formula C13H10BrCl2NO B2853815 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol CAS No. 298215-62-0](/img/structure/B2853815.png)
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol
Vue d'ensemble
Description
“4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C13H10BrCl2NO and a molecular weight of 347.04 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), with bromine, chlorine, and an amino group attached to the benzene ring . The exact structure can be determined using techniques such as X-ray crystallography, but such data is not available in the search results.Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Biologically Active Compounds
This compound is utilized in the synthesis of indole derivatives, which are significant in the development of drugs for treating cancer, microbial infections, and various disorders . The presence of the bromo and dichlorophenyl groups allows for further functionalization, making it a valuable intermediate in medicinal chemistry.
Antimicrobial Research: Development of New Drugs
Research has shown that derivatives of this compound can be synthesized and used as ligands to create metal complexes with antimicrobial properties . These complexes have been found to be effective against both Gram-positive and Gram-negative bacteria, addressing the growing concern of drug resistance.
Agriculture: Pesticide Analysis
In agricultural research, this compound may serve as a standard or reference in the analysis of pesticide residues. Its stability and distinct chemical structure make it suitable for use in chromatography and mass spectrometry methods .
Materials Science: Advanced Material Synthesis
The compound’s reactive sites are advantageous for creating novel materials with specific properties. It can act as a precursor for synthesizing complex organic molecules that form part of advanced materials, such as conductive polymers or photovoltaic cells .
Chemical Synthesis: Catalyst and Reagent
It finds application as a reagent in various chemical synthesis processes, including the Suzuki–Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds in organic chemistry .
Environmental Science: Analytical Standard for Pollutants
Due to its well-defined structure and properties, this compound can be used as an analytical standard in environmental science. It helps in the quantification and analysis of environmental pollutants, particularly in water samples .
Analytical Chemistry: Proteomics Research
In proteomics, it is used as a biochemical for research purposes, aiding in the study of protein expression and function. Its unique structure allows for specific interactions with proteins, which can be analyzed using various proteomic techniques .
Pharmacology: Drug Discovery and Development
In pharmacology, this compound is part of the research into developing new therapeutic agents. Its structure can be modified to create derivatives with potential pharmacological activities, such as anti-inflammatory or analgesic properties .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2-[(3,5-dichloroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAMTFAGKHVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC2=CC(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2853732.png)
![2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid](/img/structure/B2853734.png)




![1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2853745.png)

acetate](/img/structure/B2853747.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2853751.png)

![1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid](/img/structure/B2853753.png)
